molecular formula C13H19N3O3S B12128099 Ethyl 2-[(2-piperidinoacetyl)amino]-1,3-thiazole-4-carboxylate

Ethyl 2-[(2-piperidinoacetyl)amino]-1,3-thiazole-4-carboxylate

Cat. No.: B12128099
M. Wt: 297.38 g/mol
InChI Key: ASOYVPVSIVLCLP-UHFFFAOYSA-N
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Description

Ethyl 2-[(2-piperidinoacetyl)amino]-1,3-thiazole-4-carboxylate is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(2-piperidinoacetyl)amino]-1,3-thiazole-4-carboxylate typically involves the reaction of ethyl 2-amino-1,3-thiazole-4-carboxylate with 2-piperidinoacetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be implemented to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2-piperidinoacetyl)amino]-1,3-thiazole-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the piperidinoacetyl moiety can be reduced to form alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the piperidinoacetyl moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Various electrophiles and nucleophiles can be used, depending on the desired substitution reaction.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiazole and piperidinoacetyl derivatives.

Scientific Research Applications

Ethyl 2-[(2-piperidinoacetyl)amino]-1,3-thiazole-4-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Biology: It is used in research to study its effects on various biological pathways and its potential as a therapeutic agent.

    Industry: It is used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-[(2-piperidinoacetyl)amino]-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The piperidinoacetyl moiety can enhance the compound’s binding affinity and specificity for its targets. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Ethyl 2-[(2-piperidinoacetyl)amino]-1,3-thiazole-4-carboxylate can be compared with other similar compounds, such as:

    Ethyl 2-amino-1,3-thiazole-4-carboxylate: Lacks the piperidinoacetyl moiety, which may result in different biological activities.

    2-Piperidinoacetyl derivatives: Compounds with different heterocyclic rings instead of the thiazole ring.

    Thiazole derivatives: Compounds with different substituents on the thiazole ring.

The uniqueness of this compound lies in its specific combination of the thiazole ring and the piperidinoacetyl moiety, which can result in distinct biological activities and applications.

Properties

Molecular Formula

C13H19N3O3S

Molecular Weight

297.38 g/mol

IUPAC Name

ethyl 2-[(2-piperidin-1-ylacetyl)amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C13H19N3O3S/c1-2-19-12(18)10-9-20-13(14-10)15-11(17)8-16-6-4-3-5-7-16/h9H,2-8H2,1H3,(H,14,15,17)

InChI Key

ASOYVPVSIVLCLP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)CN2CCCCC2

solubility

>44.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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